molecular formula C10H14N2O3S B1387502 Ethyl [(4-aminophenyl)(methyl)oxido-sulfanylidene]carbamate CAS No. 851008-66-7

Ethyl [(4-aminophenyl)(methyl)oxido-sulfanylidene]carbamate

Cat. No.: B1387502
CAS No.: 851008-66-7
M. Wt: 242.3 g/mol
InChI Key: DQDBATACQPSCQL-UHFFFAOYSA-N
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Description

Ethyl [(4-aminophenyl)(methyl)oxido-sulfanylidene]carbamate is a useful research compound. Its molecular formula is C10H14N2O3S and its molecular weight is 242.3 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl [(4-aminophenyl)(methyl)oxido-sulfanylidene]carbamate, with the CAS number 851008-66-7, is a chemical compound that features a unique sulfanylidene moiety, which significantly contributes to its potential biological activity. This compound is characterized by a carbamate functional group linked to an aryl amine, indicating possible interactions with various biological targets. While specific biological activity data for this compound is limited, similar compounds have demonstrated noteworthy pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms, reflecting a complex arrangement that may influence its reactivity and biological functions.

Structural Features

FeatureDescription
Functional Groups Carbamate, sulfanylidene, aryl amine
Molecular Formula C10H12N2O3S
CAS Number 851008-66-7

The presence of the sulfanylidene moiety in this compound suggests potential enzyme inhibitory activities. Compounds with similar structures are often investigated for their ability to inhibit cholinesterase, an enzyme critical in neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which may have therapeutic implications in neurodegenerative diseases.

Pharmacological Properties

Research indicates that carbamates can exhibit various biological activities, including:

  • Antitumor Activity : Compounds containing aryl amines are known for their potential in cancer therapy due to their ability to interact with DNA or inhibit specific kinases involved in cell proliferation.
  • Antimicrobial Activity : The structural characteristics of this compound may allow it to interact with microbial targets, although specific studies are needed to confirm this.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with other structurally related compounds:

Compound NameStructureUnique Features
Ethyl (4-aminophenyl)carbamateC9H12N2O2Lacks the sulfanylidene group; simpler structure
Sulfoximine derivativesVariesKnown for insecticidal properties; different functional groups
4-Aryl-N-phenyl-1,3,5-triazin-2-aminesVariesContains triazine ring; potential herbicidal activity

Case Studies and Research Findings

While direct studies on this compound are scarce, insights can be drawn from related research:

  • Inhibitory Activity Studies : Research on sulfoximine derivatives has shown promising results in inhibiting certain kinases associated with cancer cell growth. For instance, compounds similar to this compound have been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines.
  • Pharmacokinetics and Toxicology : Studies on related carbamate compounds indicate that they can have favorable pharmacokinetic profiles and low toxicity in animal models, suggesting that this compound may also possess these advantageous properties .
  • Potential Applications : Given its structural features, this compound could be explored as a candidate for developing new therapeutic agents targeting neurological disorders or cancers .

Properties

IUPAC Name

ethyl N-[(4-aminophenyl)-methyl-oxo-λ6-sulfanylidene]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-3-15-10(13)12-16(2,14)9-6-4-8(11)5-7-9/h4-7H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDBATACQPSCQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N=S(=O)(C)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 8.70 g (32.0 mmol) (RS)—N-(ethoxycarbonyl)-S-methyl-S-(4-nitro-phenyl)sulfoximide in 650 ml THF is slowly treated at room temperature with 435 ml of a 10% solution of Ti(III)Cl3 in approximately 10% hydrochloric acid (Aldrich). The mixture is stirred at room temperature for 4 hours and then cooled to 0° C. 450 ml of a 32% NaOH solution are added dropwise. During this, the reaction mixture is periodically diluted by the addition of water and ethyl acetate. It is treated with 500 ml ethyl acetate and the organic phase is separated. The mushy aqueous phase is extracted with ethyl acetate. The combined organic phases are washed with dilute NaCl solution, dried (Na2SO4), filtered and concentrated. 8.05 g (ca. 32.0 mmol) of the product is obtained, which is used without further purification.
Name
(RS)—N-(ethoxycarbonyl)-S-methyl-S-(4-nitro-phenyl)sulfoximide
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8.7 g
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Ti(III)Cl3
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650 mL
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl [(4-aminophenyl)(methyl)oxido-sulfanylidene]carbamate
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Ethyl [(4-aminophenyl)(methyl)oxido-sulfanylidene]carbamate
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Ethyl [(4-aminophenyl)(methyl)oxido-sulfanylidene]carbamate
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Ethyl [(4-aminophenyl)(methyl)oxido-sulfanylidene]carbamate
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Ethyl [(4-aminophenyl)(methyl)oxido-sulfanylidene]carbamate
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Ethyl [(4-aminophenyl)(methyl)oxido-sulfanylidene]carbamate

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